molecular formula C23H20N2OS B11505000 12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11505000
M. Wt: 372.5 g/mol
InChI Key: IVYJTBKHRAAUDK-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for this compound may involve cyclization reactions starting from appropriate precursors.
    • Industrial production methods are not widely documented, but laboratory-scale synthesis can be achieved through multistep processes.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfones or sulfoxides.

      Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

      Substitution: The phenyl group can participate in substitution reactions.

      Common Reagents: Reagents like oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents) may be employed.

      Major Products: The specific products depend on reaction conditions and substituents.

  • Scientific Research Applications

      Chemistry: Phenanthroline derivatives are used as ligands in coordination chemistry, especially for metal complexes.

      Biology: These compounds may find applications in bioinorganic chemistry and metalloenzymes.

      Medicine: Research explores their potential as anticancer agents or imaging probes.

      Industry: Phenanthroline-based materials can be used in sensors, catalysis, and optoelectronics.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a ligand, it forms stable complexes with metal ions, affecting their reactivity and properties.
  • Comparison with Similar Compounds

      Similar Compounds: Other phenanthroline derivatives, such as 1,10-phenanthroline, are structurally related.

      Uniqueness: The methylsulfanyl-substituted phenyl group in this compound sets it apart.

    Properties

    Molecular Formula

    C23H20N2OS

    Molecular Weight

    372.5 g/mol

    IUPAC Name

    12-(4-methylsulfanylphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

    InChI

    InChI=1S/C23H20N2OS/c1-27-15-9-7-14(8-10-15)21-22-16-4-3-13-24-17(16)11-12-19(22)25-18-5-2-6-20(26)23(18)21/h3-4,7-13,21,25H,2,5-6H2,1H3

    InChI Key

    IVYJTBKHRAAUDK-UHFFFAOYSA-N

    Canonical SMILES

    CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5

    Origin of Product

    United States

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